molecular formula C12H18BNO4S B6338217 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester CAS No. 2096339-52-3

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester

Cat. No. B6338217
CAS RN: 2096339-52-3
M. Wt: 283.16 g/mol
InChI Key: UVJJOKNNGLNSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester (MSPPBP) is a versatile reagent that has become increasingly popular in recent years due to its unique properties. It is used in a variety of synthetic and analytical methods, including as a catalyst, a ligand, and a complexing agent. It has also been used in the development of novel drug delivery systems and as a potential therapeutic agent.

Scientific Research Applications

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester has been used in a number of scientific research applications, including as a catalyst for the synthesis of heterocyclic compounds, as a ligand for the coordination of transition metals, and as a complexing agent for the formation of coordination complexes. It has also been used in the development of novel drug delivery systems and as a potential therapeutic agent.

Mechanism of Action

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester is believed to act as a Lewis acid, which means that it can form a covalent bond with an electron-rich species, such as a nucleophile. This covalent bond can then be used to facilitate a variety of reactions, such as the formation of coordination complexes or the synthesis of heterocyclic compounds.
Biochemical and Physiological Effects
2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of gene expression, and the modulation of signal transduction pathways. It has also been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester has a number of advantages for use in laboratory experiments, including its low cost, its versatility, and its ease of synthesis. However, it also has a number of limitations, including its low solubility in water, its instability in the presence of light and heat, and its potential toxicity.

Future Directions

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester has a number of potential future applications, including as a catalyst for the synthesis of novel drug compounds, as a ligand for the coordination of transition metals, and as a complexing agent for the formation of coordination complexes. It may also be used in the development of novel drug delivery systems and as a potential therapeutic agent. Additionally, 2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester may be used as a tool for the modulation of gene expression and signal transduction pathways, as well as for the inhibition of enzyme activity.

Synthesis Methods

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester can be synthesized by a number of methods, including the reaction of pyridine-3-boronic acid (PBA) with methylsulfonyl chloride in the presence of a base. The reaction proceeds in the presence of a base, typically a tertiary amine such as triethylamine, and yields a product with a purity of 95-98%. Other methods of synthesis include the reaction of PBA with methylsulfonyl fluoride in the presence of a base, and the reaction of PBA with methylsulfonyl bromide in the presence of a base.

properties

IUPAC Name

2-methylsulfonyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c1-11(2)12(3,4)18-13(17-11)9-7-6-8-14-10(9)19(5,15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJJOKNNGLNSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester

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